molecular formula C9H18O B090689 3,3,5-Trimethylcyclohexanol CAS No. 116-02-9

3,3,5-Trimethylcyclohexanol

Cat. No. B090689
CAS RN: 116-02-9
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexanol is a compound of interest in various fields, including the cosmetic industry due to its fragrance properties. It is also a subject of study in synthetic chemistry for its potential as an intermediate in the synthesis of other compounds. The compound has been synthesized using green, solvent-free methodologies, which is significant in the context of sustainable chemistry .

Synthesis Analysis

The synthesis of 3,3,5-Trimethylcyclohexanol and its derivatives has been approached through various methods. One method involves the reduction of 3,3,5-trimethylcyclohexanone with sodium borohydride/alumina in a solid state, which is a fast and solvent-free methodology . Another approach for synthesizing related compounds includes the use of microwave-mediated solvent-free procedures under acidic and basic catalysis . Additionally, alternative syntheses of related compounds like 3,3,5-trimethyl-1,2,4-cyclopentanetrione have been developed starting from commercially available ketones, involving polychlorination and dehydrochlorination followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of 3,3,5-Trimethylcyclohexanol and its derivatives is crucial for understanding their reactivity and properties. The compound's structure has been analyzed through various spectroscopic methods, such as NMR and IR spectroscopy, and in some cases, X-ray diffraction . These analyses are essential for confirming the identity of the synthesized compounds and for studying their structural characteristics.

Chemical Reactions Analysis

3,3,5-Trimethylcyclohexanol and its related compounds participate in various chemical reactions. For instance, the compound has been used to synthesize esters from different acids using microwave irradiation . In another study, the effects of a related compound, 3,5,5-trimethylcyclohexanol, on hepatic cholesterol synthesis and bile secretion were examined, indicating its potential medicinal applications . The compound's reactivity has also been explored in the context of asymmetric synthesis, where reactions with Grignard reagents were studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,5-Trimethylcyclohexanol are influenced by its molecular structure. The compound's odor has been evaluated, and it is known to possess a sweet scent, making it valuable as a cosmetic fragrance . Its derivatives have been tested for in vitro skin toxicity to assess their safety for cosmetic use . Additionally, the compound's effects on biological systems, such as its choleretic activity and impact on cholesterol synthesis, have been investigated, demonstrating its biological relevance .

Scientific Research Applications

Vasodilator Cyclandelate

  • Application Summary: 3,3,5-Trimethylcyclohexanol is a precursor to the vasodilator cyclandelate . Vasodilators are medications that open (dilate) blood vessels. They affect the muscles in the walls of your arteries and veins, preventing the muscles from tightening and the walls from narrowing.

Sunscreen Component Homosalate

  • Application Summary: 3,3,5-Trimethylcyclohexanol is used in the synthesis of homosalate, a common component in sunscreens . Homosalate is an organic compound that absorbs UVB radiation, protecting the skin from sun damage .
  • Methods of Application: Homosalate is made by the Fischer–Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol .
  • Results or Outcomes: The hydrophobic trimethyl cyclohexyl group in homosalate provides greasiness that prevents it from dissolving in water .

VP Nerve Agent

  • Application Summary: 3,3,5-Trimethylcyclohexanol is a precursor to the VP nerve agent . VP is an extremely toxic organophosphate nerve agent .
  • Methods of Application: The weapons-grade VP is manufactured from the low melting 3,3,5-trimethylcyclohexanol .

Mint Flavour

  • Application Summary: 3,3,5-Trimethylcyclohexanol has a mint flavour .

Substitute for Menthol

  • Application Summary: 3,3,5-Trimethylcyclohexanol can be used as a substitute for menthol in toothpaste, chewing gum, and flavoring .

Fragrances

  • Application Summary: 3,3,5-Trimethylcyclohexanol is used in fragrances (FEMA 3964) .

Preparation of Derivatives

  • Application Summary: 3,3,5-Trimethylcyclohexanol is used in the preparation of derivatives like acetates and salicylate for cosmetic applications .

Pharmaceuticals

  • Application Summary: 3,3,5-Trimethylcyclohexanol is used in the preparation of pharmaceuticals .

Ink Formulation

  • Application Summary: 3,3,5-Trimethylcyclohexanol is used in ink formulation for PVC and other polymers and additives .

Safety And Hazards

3,3,5-Trimethylcyclohexanol is labeled with the signal word “Warning” according to GHS. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H412 (Harmful to aquatic life with long-lasting effects). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

3,3,5-trimethylcyclohexan-1-ol
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InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3
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InChI Key

BRRVXFOKWJKTGG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)O
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID9041815
Record name 3,3,5-Trimethylcyclohexanol
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Molecular Weight

142.24 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour
Record name Cyclohexanol, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethyl cyclohexanol
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Boiling Point

198 °C, 80.00 °C. @ 20.00 mm Hg
Record name 3,3,5-TRIMETHYLCYCLOHEXANOL
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Flash Point

73.9 °C, 165 °F OC
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Solubility

SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol)
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Density

0.878 @ 40 °C/20 °C
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Vapor Density

4.9 (AIR= 1)
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Vapor Pressure

0.1 [mmHg], 0.1 MM HG @ 20 °C
Record name 3,3,5-Trimethylcyclohexanol
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Product Name

3,3,5-Trimethylcyclohexanol

Color/Form

LIQ

CAS RN

116-02-9, 767-54-4, 933-48-2
Record name 3,3,5-Trimethylcyclohexanol
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Record name cis-3,5,5-trimethylcyclohexan-1-ol
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Melting Point

37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5-Trimethylcyclohexanol
Reactant of Route 2
3,3,5-Trimethylcyclohexanol
Reactant of Route 3
3,3,5-Trimethylcyclohexanol
Reactant of Route 4
3,3,5-Trimethylcyclohexanol
Reactant of Route 5
3,3,5-Trimethylcyclohexanol
Reactant of Route 6
3,3,5-Trimethylcyclohexanol

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